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molecular formula C13H11NO3 B8786883 (4-Nitrophenyl)(phenyl)methanol

(4-Nitrophenyl)(phenyl)methanol

Cat. No. B8786883
M. Wt: 229.23 g/mol
InChI Key: VSPFOJXMIPUMEK-UHFFFAOYSA-N
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Patent
US06680321B1

Procedure details

4-nitrobenzoin (4.55 g, 20.1 mmol) was dissolved in 70 ml of anhydrous methanol cooled down to 0° C. in an ice bath, NaBH4 (0.915 g, 24.2 mmol) was then added under N2, the mixture was stirred at r.t., for overnight, quenched with NH4Cl sat'd aqueous solution, MeOH was evaporated and EtOAc was added, the mixture was washed with water, the organic layer was dried over MgSO4 and concentrated to give a solid as the desired product(˜4.58 g, ˜100% yield).
Name
4-nitrobenzoin
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.915 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16]C=2)O)=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[BH4-].[Na+]>CO>[OH:11][CH:10]([C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)[C:12]1[CH:14]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
4-nitrobenzoin
Quantity
4.55 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)C(O)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.915 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t., for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
EtOAc was added
WASH
Type
WASH
Details
the mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(C1=CC=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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